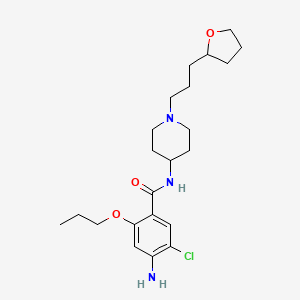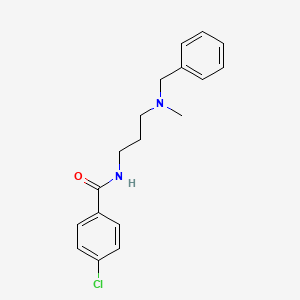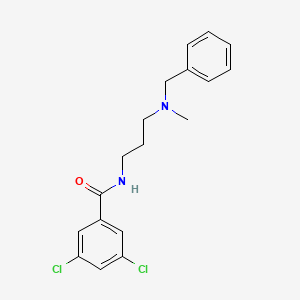
Benzimidazole derivative 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties. Benzimidazole derivative 16 is one such compound that has shown promise in various scientific research fields. This compound is part of a broader family of benzimidazole derivatives known for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives. For benzimidazole derivative 16, a common synthetic route includes the reaction of 1,2-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including derivative 16, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are increasingly used. These methods not only reduce the use of hazardous solvents but also enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the benzimidazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or arylated benzimidazole derivatives .
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties and potential use as an anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzimidazole derivative 16 involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest and apoptosis. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens .
Comparison with Similar Compounds
Benzimidazole derivative 16 can be compared with other similar compounds such as:
Benzimidazole: The parent compound with basic pharmacological properties.
2-Phenylbenzimidazole: Known for its enhanced antimicrobial activity.
5,6-Dimethylbenzimidazole: A derivative with significant antiviral properties.
Uniqueness: What sets this compound apart is its broad spectrum of activity and its potential for modification to enhance specific properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H30ClFN4O2 |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-(6-chloro-2-fluoro-3-methylanilino)-N-(4,4-dimethylcyclohexyl)-6-methoxy-1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H30ClFN4O2/c1-14-6-7-17(26)22(21(14)27)30-24-29-18-12-16(20(33-5)13-19(18)31(24)4)23(32)28-15-8-10-25(2,3)11-9-15/h6-7,12-13,15H,8-11H2,1-5H3,(H,28,32)(H,29,30) |
InChI Key |
GHWPMCBIOYWZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=NC3=C(N2C)C=C(C(=C3)C(=O)NC4CCC(CC4)(C)C)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Cyclopentyl-5-fluoroindazol-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B10833015.png)
![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)
![4-[3-[2-[(2,6-dimethylphenyl)methylamino]-2-oxoethyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833039.png)

![N-cyano-3-[[5-fluoro-1-(2-methylpropyl)indazol-3-yl]amino]pyridine-4-carboxamide](/img/structure/B10833047.png)
![4-bromo-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide](/img/structure/B10833051.png)
![4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol](/img/structure/B10833052.png)
![N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide](/img/structure/B10833054.png)



![N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide](/img/structure/B10833071.png)


